MS049 - 1502816-23-0

MS049

Catalog Number: EVT-275582
CAS Number: 1502816-23-0
Molecular Formula: C15H24N2O
Molecular Weight: 248.37
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MS049 is a potent and selective inhibitor of PRMT4,6 and is active in cells.
Synthesis Analysis

Methods and Technical Details

The synthesis of MS049 involves several key steps that typically include the formation of its core structure through multi-step organic reactions. While specific synthetic routes are proprietary or not fully disclosed in public literature, the general approach includes:

  1. Starting Materials: The synthesis begins with readily available precursors that contain the necessary functional groups for further modification.
  2. Reactions: Common reactions employed may include alkylation, acylation, and cyclization processes to construct the desired molecular framework.
  3. Purification: After synthesis, purification techniques such as chromatography are used to isolate MS049 from by-products and unreacted materials.

The precise details of these synthetic methods may vary based on the specific protocols developed by different research groups or commercial entities.

Molecular Structure Analysis

Structure and Data

MS049 is characterized by its molecular formula C15H26Cl2N2OC_{15}H_{26}Cl_{2}N_{2}O and a molecular weight of approximately 321.29 g/mol . Its structure features:

  • Functional Groups: The compound contains two chlorine atoms, indicating potential reactivity and solubility characteristics.
  • Molecular Geometry: The arrangement of atoms within MS049 suggests a complex three-dimensional structure that is crucial for its interaction with target proteins.

The structural representation can be visualized through various chemical drawing software or databases that provide insights into its spatial configuration.

Chemical Reactions Analysis

Reactions and Technical Details

MS049 primarily engages in biochemical interactions where it inhibits the activity of arginine methyltransferases. The mechanism of action involves:

  • Binding Affinity: MS049 binds to the active site of PRMT4 and PRMT6, preventing substrate access and subsequent methylation of arginine residues.
  • Biological Impact: This inhibition alters signaling pathways related to gene expression and protein function, making it a valuable tool in studying epigenetic regulation.

Experimental studies often utilize assays to quantify the inhibitory effects of MS049 on target enzymes, providing data on its efficacy and specificity.

Mechanism of Action

Process and Data

The mechanism by which MS049 exerts its effects involves several steps:

  1. Enzyme Inhibition: By binding to PRMT4 and PRMT6, MS049 blocks the methylation process on arginine residues within target proteins.
  2. Altered Gene Regulation: This inhibition leads to changes in gene expression patterns due to disrupted signaling pathways associated with arginine methylation.
  3. Experimental Validation: Studies often employ Western blotting and mass spectrometry techniques to confirm the reduction in methylation levels upon treatment with MS049.

Quantitative data from these experiments help elucidate the compound's role in modulating epigenetic marks .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

MS049 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a solid or crystalline powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO), which is commonly used for biological assays.
  • Stability: The compound is generally stable under recommended storage conditions but should be protected from light and moisture.

These properties are critical for researchers when designing experiments involving this compound .

Applications

Scientific Uses

MS049 has significant applications in scientific research, particularly in:

  • Epigenetics Research: It serves as a tool for studying the role of arginine methylation in cellular processes such as transcription regulation and signal transduction.
  • Drug Development: As an inhibitor of protein arginine methyltransferases, MS049 aids in the identification of new therapeutic targets for diseases linked to dysregulated methylation patterns.
  • Biochemical Assays: The compound is utilized in various assays to measure enzyme activity and understand the biochemical pathways influenced by arginine methylation.
Introduction to Protein Arginine Methyltransferases (PRMTs) and MS049

PRMT Family Overview: Classification and Biological Roles in Epigenetic Regulation

Protein arginine methyltransferases (PRMTs) are a family of nine enzymes in mammals that catalyze the post-translational methylation of arginine residues in histone and non-histone proteins. They transfer a methyl group from S-adenosyl-L-methionine (SAM) to the guanidino nitrogen of arginine, generating three methylated forms: ω-NG-monomethylarginine (MMA), asymmetric ω-NG,NG-dimethylarginine (ADMA), and symmetric ω-NG,N′G-dimethylarginine (SDMA). PRMTs are classified into three types based on catalytic activity [2] [7]:

  • Type I (PRMT1, 2, 3, 4, 6, 8): Generate MMA and ADMA.
  • Type II (PRMT5, 9): Generate MMA and SDMA.
  • Type III (PRMT7): Produces only MMA.

PRMTs regulate epigenetic processes by methylating histone tails, altering chromatin structure and gene expression. Key histone marks include:

  • PRMT1-mediated H4R3me2a (transcriptional activation)
  • PRMT6-mediated H3R2me2a (transcriptional repression)
  • PRMT4 (CARM1)-mediated H3R17me2a/H3R26me2a (coactivator recruitment) [2] [7].

Beyond epigenetics, PRMTs methylate non-histone substrates involved in RNA processing, DNA repair, signal transduction, and cell cycle regulation. For example, PRMT5 methylates spliceosome components, while PRMT1 modifies transcription factors like RUNX1 [3] [7].

Table 1: PRMT Classification and Key Functions [2] [3] [7]

TypeMembersCatalytic ProductsKey Biological Roles
IPRMT1, 3, 4, 6MMA, ADMATranscriptional activation (H4R3me2a, H3R17me2a); mRNA splicing; DNA damage response
IPRMT2, 8MMA, ADMATranscriptional coactivation; brain development
IIPRMT5, 9MMA, SDMATranscriptional repression (H4R3me2s, H3R8me2s); ribosome biogenesis; spliceosome assembly
IIIPRMT7MMADNA repair; imprinting; stress response

Rationale for Targeting PRMT4 (CARM1) and PRMT6 in Disease Pathologies

PRMT4 and PRMT6 are Type I enzymes overexpressed in multiple cancers and drive disease progression through distinct mechanisms:

PRMT4 (CARM1):

  • Catalyzes H3R17me2a/H3R26me2a, activating oncogenes (e.g., CCNE1, E2F1) [7].
  • Methylates non-histone substrates (e.g., MED12, BAF155, SOX2), enhancing transcriptional coactivation and stemness [1] [3].
  • Overexpressed in breast, prostate, lung, and colorectal cancers, correlating with poor prognosis [1] [10].

PRMT6:

  • Deposits repressive H3R2me2a, antagonizing H3K4me3 and silencing tumor suppressors (e.g., p21, p53) [5] [7].
  • Methylates DNA repair proteins (e.g., DNA polymerase β) and viral proteins (e.g., HIV Tat), promoting genomic instability and viral replication [1] [6].
  • Amplified in melanoma, bladder, and lung cancers [5] [7].

Both enzymes exhibit synergistic roles: they dimethylate H3R42 and coactivate estrogen receptor-alpha (ERα) transcription, suggesting dual inhibition could enhance therapeutic efficacy [1] [10].

MS049: Discovery and Development as a Dual PRMT4/6 Inhibitor

MS049 was developed through structure-activity relationship (SAR) optimization of 4, a fragment-like Type I PRMT inhibitor (IC50 = 0.3–19 μM). Key modifications targeted three regions of 4 [1] [9]:

  • Right-hand side (RHS): The ethylenediamino group was retained as an arginine mimetic for hydrogen bonding in the substrate-binding pocket.
  • Middle linker: Hydrophobic linkers (e.g., alkyl ethers) strengthened interactions with PRMT6's hydrophobic cleft.
  • Left-hand side (LHS): Benzyl moieties enhanced steric complementarity.

Compound 17 (MS049) emerged as the lead candidate with:

  • Potency: IC50 = 34 nM (PRMT4) and 43 nM (PRMT6) in biochemical assays [1] [9].
  • Selectivity: >100-fold selectivity over other PRMTs (e.g., PRMT1: IC50 >10,000 nM; PRMT8: IC50 = 1,600 nM) and non-PRMT epigenetic targets (e.g., PKMTs, KDMs, DNMTs) at 50 μM [1] [8].
  • Cellular activity: Reduced H3R2me2a (IC50 = 0.97 μM) and Med12me2a (IC50 = 1.4 μM) in HEK293 cells without cytotoxicity [4] [8].

Table 2: Selectivity Profile of MS049 [1] [4] [8]

TargetIC50 (nM)Selectivity vs. PRMT4/6
PRMT4 (CARM1)34Reference
PRMT643Reference
PRMT1>10,000>294-fold
PRMT5>10,000>294-fold
PRMT81,60047-fold
Histone Methyltransferases>50,000*>1,470-fold
DNA Methyltransferases>50,000*>1,470-fold

*No inhibition at 50 μM.

A negative control compound, 46 (MS049N), was synthesized to validate target-specific effects. It showed no activity in biochemical or cellular assays [1] [9]. MS049’s chemical structure features a benzyl-piperidinylethanamine core (C15H24N2O, MW = 248.36 g/mol), with the ethylenediamino group critical for engaging the conserved glutamate residues in PRMT4/6 active sites [1] [4].

MS049 is a valuable chemical probe for dissecting PRMT4/6 biology in cancer, viral infection, and immune regulation, providing a foundation for targeted therapies [1] [6] [10].

Properties

CAS Number

1502816-23-0

Product Name

MS049

IUPAC Name

N-methyl-2-(4-phenylmethoxypiperidin-1-yl)ethanamine

Molecular Formula

C15H24N2O

Molecular Weight

248.37

InChI

InChI=1S/C15H24N2O/c1-16-9-12-17-10-7-15(8-11-17)18-13-14-5-3-2-4-6-14/h2-6,15-16H,7-13H2,1H3

InChI Key

HBOJWAYLSJLULG-UHFFFAOYSA-N

SMILES

CNCCN1CCC(CC1)OCC2=CC=CC=C2

Solubility

Soluble in DMSO

Synonyms

MS049; MS-049; MS 049.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.